ZM 306416

Kinase profiling Selectivity VEGFR

ZM 306416 (CB is a synthetic organic compound belonging to the 4-anilinoquinazoline class, characterized as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases. It exhibits a distinct selectivity profile, with IC50 values of 100 nM for VEGFR2 (KDR) and 2 µM for VEGFR1 (Flt-1), and demonstrates notable potency against EGFR with an IC50 of less than 10 nM.

Molecular Formula C16H13ClFN3O2
Molecular Weight 333.74 g/mol
CAS No. 690206-97-4
Cat. No. B1683844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM 306416
CAS690206-97-4
SynonymsZM306416;  ZM 306416;  ZM-306416
Molecular FormulaC16H13ClFN3O2
Molecular Weight333.74 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC
InChIInChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)
InChIKeyYHUIUSRCUKUUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZM 306416 (CAS 690206-97-4): A Dual VEGFR/EGFR Kinase Inhibitor with Defined Selectivity Profile for Targeted Oncology Research


ZM 306416 (CB 676475) is a synthetic organic compound belonging to the 4-anilinoquinazoline class, characterized as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases [1]. It exhibits a distinct selectivity profile, with IC50 values of 100 nM for VEGFR2 (KDR) and 2 µM for VEGFR1 (Flt-1), and demonstrates notable potency against EGFR with an IC50 of less than 10 nM [2]. This compound is utilized as a research tool in studies of angiogenesis, tumor proliferation, and kinase signaling pathways.

ZM 306416: Why Its Unique Multi-Target Profile Precludes Simple Substitution with Standard VEGFR or EGFR Inhibitors


Direct substitution of ZM 306416 with other VEGFR or EGFR inhibitors is not scientifically justified due to its unique dual inhibition profile and specific selectivity ratios. Unlike highly selective EGFR inhibitors like gefitinib, which show no significant activity against VEGFR or other kinases, ZM 306416 potently inhibits both VEGFR and EGFR at nanomolar concentrations [1]. Furthermore, its distinct selectivity between VEGFR subtypes (KDR over Flt-1) and its quantifiable selectivity over FGFR-1 differentiate it from multi-targeted VEGFR inhibitors like sunitinib or sorafenib, which have different off-target profiles and clinical indications [2]. Using a generic VEGFR inhibitor would therefore yield a different biological outcome, potentially missing the compound's unique ability to simultaneously target EGFR-mutant cells while modulating angiogenesis pathways. The following evidence quantifies these critical differentiations.

ZM 306416: Quantified Differentiation from Key Comparators in Kinase Inhibition and Cellular Models


Kinase Panel Selectivity: ZM 306416 Exhibits Potent Multi-Kinase Inhibition in Contrast to the EGFR-Selective Profile of Gefitinib

In a direct head-to-head kinase panel comparison, ZM 306416 demonstrated potent inhibition against EGFR, VEGFR1, SRC, and ABL, whereas the EGFR inhibitor gefitinib showed high selectivity only for EGFR [1]. This highlights ZM 306416's utility as a multi-kinase tool compound, distinct from a narrow-spectrum EGFR inhibitor.

Kinase profiling Selectivity VEGFR EGFR SRC ABL

Cellular Antiproliferative Selectivity: ZM 306416 Demonstrates Potent Activity in EGFR-Mutant NSCLC Cells with a Different Potency Profile than Gefitinib

In a direct comparison using the Alamar Blue viability assay, ZM 306416 and gefitinib were tested against EGFR-mutant (L858R) NSCLC cell lines and wild-type EGFR cell lines [1]. ZM 306416 showed selective potency in mutant cells but with a different IC50 profile compared to gefitinib, highlighting its distinct cellular activity.

NSCLC EGFR mutation Antiproliferative L858R Cell viability

VEGFR Subtype Selectivity: ZM 306416 Preferentially Inhibits VEGFR2 (KDR) over VEGFR1 (Flt-1)

ZM 306416 displays a clear intra-family selectivity between the two primary VEGF receptors, favoring inhibition of VEGFR2 (KDR) over VEGFR1 (Flt-1) [1]. This preference distinguishes it from pan-VEGFR inhibitors and allows for more nuanced modulation of angiogenic signaling.

VEGFR KDR Flt-1 Selectivity Angiogenesis

Defined Selectivity Over FGFR-1: ZM 306416 Shows a Quantified Window Against Fibroblast Growth Factor Receptor

ZM 306416 demonstrates a measurable degree of selectivity for VEGFRs over the related receptor tyrosine kinase FGFR-1 . This selectivity is a key differentiator from less selective multi-kinase inhibitors and is critical for interpreting results in angiogenesis studies where FGFR-1 signaling may also play a role.

FGFR-1 Selectivity VEGFR Kinase profiling

Oral Bioavailability: ZM 306416 Demonstrates In Vivo Activity Following Oral Administration

Unlike many tool compounds that require parenteral administration, ZM 306416 has been shown to be orally active in vivo . This property significantly expands its utility for chronic dosing studies in animal models of angiogenesis and tumor growth.

Oral activity In vivo Pharmacokinetics Rat model

ZM 306416: Recommended Applications Based on Validated Quantitative Differentiation


Investigating Kinase Crosstalk in EGFR-Mutant NSCLC

The direct evidence that ZM 306416 potently inhibits both EGFR and VEGFR (including SRC and ABL) [1] makes it an ideal probe for studying signaling crosstalk and resistance mechanisms in EGFR-mutant non-small cell lung cancer (NSCLC) models. Its selective antiproliferative effect in H3255 and HCC4011 cells, which harbor the L858R mutation [2], positions it as a useful tool to dissect pathways where VEGFR inhibition may augment or modify responses to EGFR-targeted agents, a scenario where a selective EGFR inhibitor like gefitinib would be insufficient.

Profiling Angiogenesis Pathways with VEGFR2-Biased Inhibition

The quantified 20-fold selectivity for VEGFR2 (KDR) over VEGFR1 (Flt-1) [3] makes ZM 306416 a valuable tool for angiogenesis studies where differential inhibition of VEGF receptors is required. Researchers studying the specific contributions of VEGFR2 signaling in endothelial cell proliferation, migration, and survival, without fully blocking VEGFR1-mediated pathways, will find this compound's defined selectivity profile preferable to pan-VEGFR inhibitors.

Chronic In Vivo Studies Requiring Oral Dosing

The demonstrated oral bioavailability and in vivo efficacy in a rat model support the use of ZM 306416 in long-term studies of tumor angiogenesis or other chronic disease models. This allows for more practical and less invasive dosing regimens compared to compounds that require daily intraperitoneal or intravenous injection, facilitating studies that span several weeks, such as tumor xenograft growth inhibition or assessment of anti-angiogenic effects on metastasis.

Multi-Kinase Profiling and Tool Compound Validation

The comprehensive kinase panel data showing ZM 306416's activity against EGFR, VEGFR1, SRC, and ABL [1] makes it a suitable reference compound for validating new kinase assays or profiling panels. Its well-characterized, multi-target inhibition profile provides a robust positive control for ensuring assay sensitivity and reproducibility across a range of kinases, which is more efficient than using multiple single-target controls.

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